molecular formula C8H11NO B1266433 Bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 95-17-0

Bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B1266433
CAS No.: 95-17-0
M. Wt: 137.18 g/mol
InChI Key: ZTUUVDYQBLRAAC-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxamide is a chemical compound with the molecular formula C8H11NO. It is a derivative of norbornene, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane framework with a carboxamide functional group at the 2-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-ene-2-carboxamide can be synthesized through several methods. One common method involves the reaction of norbornene with a suitable amine in the presence of a catalyst. For example, the reaction of norbornene with ammonia or primary amines under high pressure and temperature can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product .

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as carboxylic acids, reduced forms like amines, and substituted compounds with various functional groups .

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bicyclo[2.2.1]hept-5-ene-2-carboxamide include:

Uniqueness

This compound is unique due to its specific functional group (carboxamide) and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUUVDYQBLRAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00915185
Record name Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-17-0, 51757-82-5, 51757-85-8
Record name Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.1)-5-heptene-2-carboxamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Norbornene-5-exo-carboxamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Norbornene-5-endo-carboxamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Norbornene-5-endo-carboxamide
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Record name 2-Norbornene-5-exo-carboxamide
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives interesting for targeting serotonin receptors?

A: Research suggests that specific structural features within this compound derivatives contribute to their affinity for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. The presence of a heterocyclic nucleus, a propyl chain, and a 4-substituted piperazine ring are crucial for binding to the 5-HT1A receptor. [] By modifying the substituents on these structural elements, researchers aim to fine-tune the affinity and selectivity of these compounds for different serotonin receptor subtypes. This approach holds promise for developing new therapeutic agents with improved efficacy and fewer side effects.

Q2: How does the structure of this compound derivatives influence their interaction with serotonin receptors?

A: Studies using molecular docking simulations provide insights into how these compounds interact with their target receptors. For example, docking studies of this compound derivatives with the 5-HT1A receptor can reveal key interactions like hydrogen bonding, hydrophobic interactions, and pi-stacking that contribute to the overall binding affinity. [] This information is valuable for understanding the structure-activity relationship (SAR) and guiding the design of novel compounds with improved potency and selectivity.

Q3: Beyond serotonin receptors, what other applications have been explored for this compound derivatives?

A: this compound derivatives have demonstrated potential in materials science. For instance, they can be employed as monomers in ring-opening metathesis polymerization (ROMP) reactions. [] This polymerization technique allows for the creation of well-defined polymers with controlled molecular weight and architecture. These polymers can then be utilized to functionalize materials, enhancing their properties or enabling new functionalities.

Q4: Can you provide an example of how this compound derivatives are used in material functionalization?

A: One example involves utilizing this compound derivatives to functionalize monolithic media. By grafting polymers containing these derivatives onto the surface of porous monolithic supports, researchers have successfully immobilized metal catalysts like palladium and platinum. [] These immobilized catalysts offer several advantages over their homogeneous counterparts, such as easier separation from the reaction mixture and reusability. In this specific application, the this compound derivatives play a crucial role in anchoring the catalytic metal nanoparticles within the pores of the support material.

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